molecular formula C9H15NO2 B1287596 1-Isobutyrylpiperidin-4-one CAS No. 86996-26-1

1-Isobutyrylpiperidin-4-one

Cat. No.: B1287596
CAS No.: 86996-26-1
M. Wt: 169.22 g/mol
InChI Key: UMFKXYVZVAPTMI-UHFFFAOYSA-N
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Description

1-Isobutyrylpiperidin-4-one (CAS: 86996-26-1) is a piperidin-4-one derivative characterized by an isobutyryl group substituted at the nitrogen atom of the piperidine ring. Piperidin-4-one derivatives are frequently utilized as intermediates in organic synthesis and drug discovery due to their ability to form hydrogen bonds, aromatic interactions, and stable conformations .

Key structural features of this compound include:

  • Molecular formula: C₉H₁₅NO₂
  • Functional groups: A ketone group at the 4-position and an isobutyryl substituent at the 1-position.
  • Conformational flexibility: The piperidine ring allows for chair and boat conformations, influencing its reactivity and binding properties .

Properties

IUPAC Name

1-(2-methylpropanoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7(2)9(12)10-5-3-8(11)4-6-10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKXYVZVAPTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606943
Record name 1-(2-Methylpropanoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86996-26-1
Record name 1-(2-Methylpropanoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyrylpiperidin-4-one can be synthesized through the reaction of 4-piperidone hydrochloride monohydrate with isobutyryl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyrylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyryl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 1-isobutyrylpiperidin-4-ol.

    Substitution: Various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

1-Isobutyrylpiperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isobutyrylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutyryl group can modulate the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

  • Structural differences :
    • Substitution at the 1-position: Acetyl group instead of isobutyryl.
    • Additional substituents: Ethyl group at the 3-position and methoxyphenyl groups at the 2- and 6-positions.
  • Pharmacological relevance : Exhibits antimicrobial and anti-inflammatory activities due to the electron-donating methoxy groups, which enhance aromatic interactions with biological targets .
  • Crystallographic data : The acetyl group reduces steric hindrance compared to the bulkier isobutyryl group, leading to distinct packing arrangements in the crystal lattice .

1-Pyridin-4-ylmethylpiperidin-4-one (CAS: 126832-82-4)

  • Structural differences :
    • Substitution at the 1-position: Pyridin-4-ylmethyl group instead of isobutyryl.

1-(4-Bromophenyl)piperidin-4-one (CAS: 154913-23-2)

  • Structural differences :
    • Substitution at the 1-position: 4-Bromophenyl group instead of isobutyryl.
  • Key distinctions :
    • Electrophilicity : The bromine atom increases electrophilicity, making this compound more reactive in cross-coupling reactions.
    • Biological activity : Bromine’s electron-withdrawing effect may reduce metabolic stability compared to the isobutyryl group, which is less prone to oxidative degradation .

Piperidin-4-one (CAS: 41661-47-6)

  • Parent compound comparison :
    • Simpler structure : Lacks the isobutyryl substituent.
    • Reactivity : The unsubstituted nitrogen in piperidin-4-one allows for easier functionalization but reduces steric shielding, increasing susceptibility to nucleophilic attack.
    • Safety profile : Piperidin-4-one is more volatile (lower molecular weight: 99.13 g/mol) and requires stringent handling due to respiratory and dermal toxicity risks .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 1: Predicted Pharmacokinetic Properties of Selected Piperidin-4-one Derivatives

Compound Molecular Weight H-Bond Donors H-Bond Acceptors Rotatable Bonds Aromatic Heteroatoms
1-Isobutyrylpiperidin-4-one 173.22 0 2 3 0
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one 367.43 0 4 5 2
1-Pyridin-4-ylmethylpiperidin-4-one 204.27 0 3 4 1
Piperidin-4-one 99.13 0 1 0 0

Key observations :

  • Aromatic heteroatoms (e.g., pyridine nitrogen) enhance solubility and interaction with enzymes like cytochrome P450 .

Biological Activity

1-Isobutyrylpiperidin-4-one (IBP) is an organic compound with the molecular formula C9H15NO2C_9H_{15}NO_2. It is a derivative of piperidine, characterized by the presence of an isobutyryl group attached to the nitrogen atom of the piperidine ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

This compound exhibits a range of biological activities through its interaction with various biomolecules. Notably, it has been shown to act as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2), which is implicated in autoimmune diseases and inflammatory responses. The compound's ability to modulate such receptors suggests its potential in therapeutic applications targeting inflammation and immune responses.

Cellular Effects

Research indicates that IBP influences cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have revealed that derivatives of piperidin-4-one, including IBP, exhibit antimicrobial activity, suggesting that it may impact cellular processes related to microbial resistance.

Dosage Effects in Animal Models

The effects of IBP vary with dosage in animal studies. At lower doses, it may provide beneficial effects such as reducing inflammation and enhancing microbial resistance. Conversely, higher doses may lead to toxic effects. For example, similar compounds have demonstrated dose-dependent reductions in inflammation and cytokine levels.

Temporal Effects in Laboratory Settings

In laboratory conditions, the stability and degradation of IBP are critical factors influencing its long-term effects on cellular functions. Studies suggest that IBP possesses good metabolic stability and oral bioavailability, making it suitable for extended studies on its biological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other piperidinone derivatives:

Compound NameFunctional GroupNotable Biological Activity
1-Acetylpiperidin-4-oneAcetylAnalgesic properties
1-Propionylpiperidin-4-onePropionylAntimicrobial activity
This compound Isobutyryl Inverse agonist for RORC2; anti-inflammatory potential

The presence of the isobutyryl group imparts unique steric and electronic properties to IBP, influencing its reactivity and interactions with biological targets compared to other derivatives.

Study on RORC2 Inhibition

A study highlighted the role of IBP as an inverse agonist for RORC2. This inhibition was linked to reduced inflammatory responses in cellular models. The implications for autoimmune diseases suggest that IBP could be a candidate for further development as a therapeutic agent.

Antimicrobial Activity Assessment

Another significant study assessed the antimicrobial properties of IBP against various pathogens. The results indicated that IBP exhibited notable bactericidal activity, supporting its potential use in treating infections caused by resistant strains.

Pharmacokinetics Research

Pharmacokinetic studies demonstrated that IBP has favorable absorption characteristics when administered orally. The compound showed good bioavailability and metabolic stability over time, indicating its potential for therapeutic use in chronic conditions requiring sustained drug levels.

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